HIF-1 alpha (556-574)
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Overview
Description
Hypoxia-inducible factor 1 alpha (556-574) is a 19-mer fragment of the hypoxia-inducible factor 1 alpha protein. Hypoxia-inducible factor 1 alpha is a subunit of the heterodimeric transcription factor hypoxia-inducible factor 1, which plays a crucial role in the cellular response to low oxygen levels. This fragment is involved in the regulation of oxygen homeostasis and is critical for the binding process to the von Hippel-Lindau factor, an E3 ubiquitin ligase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypoxia-inducible factor 1 alpha (556-574) involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid, water, and scavengers like triisopropylsilane
Industrial Production Methods: Industrial production of hypoxia-inducible factor 1 alpha (556-574) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved through high-performance liquid chromatography, ensuring a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Hypoxia-inducible factor 1 alpha (556-574) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the von Hippel-Lindau factor, which is crucial for its role in oxygen homeostasis .
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Hypoxia-inducible factor 1 alpha (556-574) has numerous applications in scientific research:
Cancer Research: It is used to study the role of hypoxia-inducible factor 1 in tumor growth and angiogenesis.
Cardiovascular Research: It helps in understanding the mechanisms of hypoxia-induced cardiovascular diseases.
Drug Development: It is a target for developing inhibitors that can modulate its activity in various diseases .
Mechanism of Action
Hypoxia-inducible factor 1 alpha (556-574) functions as a master regulator of the cellular response to hypoxia. Under low oxygen conditions, it stabilizes and translocates to the nucleus, where it dimerizes with hypoxia-inducible factor 1 beta. This complex then binds to hypoxia-response elements in the DNA, activating the transcription of genes involved in processes like erythropoiesis, glycolysis, and angiogenesis .
Comparison with Similar Compounds
Hypoxia-inducible factor 1 alpha (556-574) is unique due to its specific role in binding to the von Hippel-Lindau factor and its critical function in oxygen homeostasis. Similar compounds include:
Hypoxia-inducible factor 1 beta: Another subunit of the hypoxia-inducible factor 1 complex.
Prolyl Hydroxylase Domain Proteins: Enzymes that hydroxylate hypoxia-inducible factor 1 alpha, regulating its stability
Hypoxia-inducible factor 1 alpha (556-574) stands out due to its specific sequence and role in the hypoxia response pathway, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C101H152N20O34S2 |
---|---|
Molecular Weight |
2256.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S,3R,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-3,4-dideuteriopyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C101H152N20O34S2/c1-14-53(10)82(100(153)121-35-19-23-74(121)97(150)108-62(33-37-157-13)87(140)113-68(45-78(128)129)94(147)116-71(48-81(134)135)95(148)115-70(47-80(132)133)93(146)112-66(42-55-20-16-15-17-21-55)91(144)105-59(28-30-75(103)123)85(138)118-72(101(154)155)41-52(8)9)119-96(149)67(43-56-24-26-57(122)27-25-56)117-98(151)73-22-18-34-120(73)99(152)54(11)104-88(141)63(38-49(2)3)110-86(139)61(32-36-156-12)107-84(137)60(29-31-76(124)125)106-89(142)65(40-51(6)7)111-92(145)69(46-79(130)131)114-90(143)64(39-50(4)5)109-83(136)58(102)44-77(126)127/h15-17,20-21,24-27,49-54,58-74,82,122H,14,18-19,22-23,28-48,102H2,1-13H3,(H2,103,123)(H,104,141)(H,105,144)(H,106,142)(H,107,137)(H,108,150)(H,109,136)(H,110,139)(H,111,145)(H,112,146)(H,113,140)(H,114,143)(H,115,148)(H,116,147)(H,117,151)(H,118,138)(H,119,149)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,134,135)(H,154,155)/t53-,54-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,82-/m0/s1/i18D,22D/t18-,22-,53+,54+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,82+/m1 |
InChI Key |
AIEACJWERUSQII-YTZRQEGJSA-N |
Isomeric SMILES |
[H][C@@]1(CN([C@@H]([C@]1([H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N)[2H] |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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